
3-((3-Phenylpyrrolidin-1-yl)methyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-((3-Phenylpyrrolidin-1-yl)methyl)pyridine” is a complex organic compound. It contains a pyridine ring and a pyrrolidine ring, both of which are nitrogen-containing heterocycles . The pyrrolidine ring is attached to the pyridine ring via a methyl group .
Synthesis Analysis
The synthesis of compounds like “3-((3-Phenylpyrrolidin-1-yl)methyl)pyridine” often involves the use of heterocyclic scaffolds . One common method involves the reaction of Grignard reagents with pyridine N-oxides, followed by treatment with acetic anhydride or DMF . This process can yield 2-substituted pyridines or pyridine N-oxides .Molecular Structure Analysis
The molecular formula of “3-((3-Phenylpyrrolidin-1-yl)methyl)pyridine” is C10H14N2 . The structure includes a pyridine ring and a pyrrolidine ring, connected by a methyl group .Chemical Reactions Analysis
The pyrrolidine ring in “3-((3-Phenylpyrrolidin-1-yl)methyl)pyridine” can undergo various chemical reactions. For instance, it can be functionalized or constructed from different cyclic or acyclic precursors . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .Physical And Chemical Properties Analysis
The average molecular weight of “3-((3-Phenylpyrrolidin-1-yl)methyl)pyridine” is approximately 158.200 Da . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Applications De Recherche Scientifique
1. Chemistry of N-Methyl-3-Dehydropyridinium Ylid
- Application : The study by Pan and Shevlin (1997) explores the reactions of atomic carbon with N-methylpyrrole, generating the N-methyl-3-dehydropyridinium ylid. This research is significant for understanding the chemical reactions and properties of pyridine derivatives (Pan & Shevlin, 1997).
2. Optoelectronics and OLEDs
- Application : Li et al. (2016) investigated 3-(1H-Pyrazol-1-yl)pyridine as an electron-transporting unit to construct bipolar host materials for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs). This research is vital for the development of high-efficiency blue, green, and white OLEDs (Li et al., 2016).
3. Coordination Chemistry
- Application : Lysenko et al. (2001) synthesized and characterized Pd(II), Pt(II), Zn(II), and Ir(III) complexes with 5-pyridine substituted N-methyl isoxazolidines. Their findings contribute to the understanding of the molecular structures and coordination chemistry of these compounds (Lysenko et al., 2001).
4. Conducting Polymer Films
- Application : Diaz et al. (1981) explored the electrochemistry of conducting polymer films like polypyrrole, poly-N-methylpyrrole, and poly-N-phenylpyrrole. Their research is crucial for applications in electronic devices and sensors (Diaz et al., 1981).
5. Sonochemical Degradation
- Application : Daware and Gogate (2020) investigated the sonochemical degradation of 3-methyl pyridine, enhancing its removal through the combination with oxidants. This study is relevant for environmental remediation and pollution control (Daware & Gogate, 2020).
6. Ligands for Supramolecular Chemistry
- Application : Schubert and Eschbaumer (1999) developed a new synthetic strategy towards pyridine-based ligands for supramolecular chemistry. This research is significant for the advancement of molecular engineering and design (Schubert & Eschbaumer, 1999).
7. Luminescent Platinum Complexes for OLEDs
- Application : Vezzu et al. (2010) studied highly luminescent tetradentate bis-cyclometalated platinum complexes for OLEDs, contributing to the development of high-performance organic light-emitting diodes (Vezzu et al., 2010).
Safety and Hazards
The safety data sheet for a similar compound, pyridine, indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye damage, and can be harmful if swallowed, in contact with skin, or if inhaled . It’s important to handle such compounds with appropriate safety measures.
Propriétés
IUPAC Name |
3-[(3-phenylpyrrolidin-1-yl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-2-6-15(7-3-1)16-8-10-18(13-16)12-14-5-4-9-17-11-14/h1-7,9,11,16H,8,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVROKNPVBKZIMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one](/img/structure/B2669639.png)

![Tert-butyl 3-{[3-(ethylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B2669642.png)
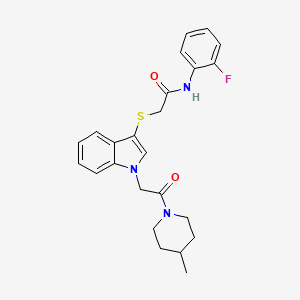
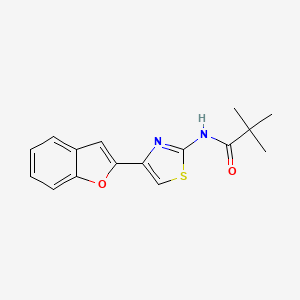
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2669646.png)
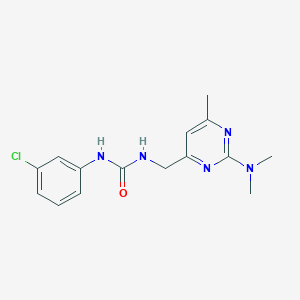
![3-[4-(2,2-dicyanoethenyl)-3-(3,4-dimethoxyphenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2669648.png)
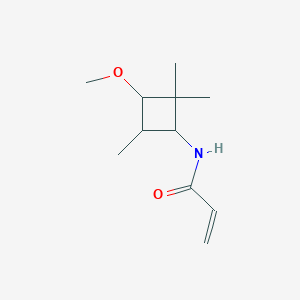

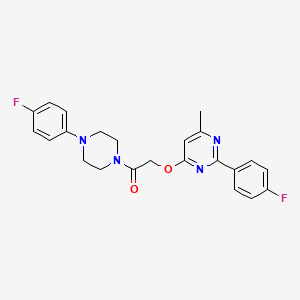
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-methylphenyl)methanone](/img/structure/B2669656.png)
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]but-3-ene-1-sulfonamide](/img/structure/B2669658.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B2669660.png)